molecular formula C26H25N3O6 B1671038 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate CAS No. 752216-12-9

1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

Cat. No. B1671038
M. Wt: 475.5 g/mol
InChI Key: VAYKCOLUSSILBE-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with the molecular formula C31H26FN3O6 . It is also known by the synonym Z19168456 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a cyclopenta[b]quinoline core with various functional groups attached . These include a carbamoylamino group, a dimethoxyphenyl group, and a carboxylate group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 555.6 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 8 . The compound also has a rotatable bond count of 8 . Its topological polar surface area is 116 Ų .

Scientific Research Applications

Synthesis and Structural Insights

The compound 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate, due to its complex structure, is likely involved in the synthesis and study of various cyclopropyl and quinoline derivatives. For instance, research has detailed the synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives, which involve diastereoselective cyclopropanation reactions. These syntheses contribute to the understanding of the stereochemistry of key compounds, as established through X-ray structural analysis (Yong et al., 2007).

Biological Activity and Applications

Related compounds, particularly those involving cyclopropyl and quinoline structures, have been evaluated for their antibacterial and biological properties. For example, fluoronaphthyridines, which share structural similarities with the compound , have been synthesized and tested for their in vitro and in vivo antibacterial activities. Such compounds have shown potential as therapeutic agents (Bouzard et al., 1992). Additionally, the synthesis and antimicrobial activity of derivatives structurally related to fluoroquinolones, such as 9-cyclopropyl-4-fluoro-6-oxo[1,2,5]thiadiazolo[3,4-h]quinoline-5-carboxylic acid, have been reported. These derivatives represent a new class of antibacterial agents with high activity against a broad panel of bacteria (Al‐Qawasmeh et al., 2009).

Chemical Properties and Reactivity

The chemical reactivity of similar compounds has been explored in various studies. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates as dyes indicates potential applications in liquid crystal displays due to their fluorescent properties and good orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003). This suggests that the compound could have unique reactivity and potential applications in materials science.

Future Directions

Future research could focus on further elucidating the synthesis, chemical reactions, and mechanism of action of this compound. Additionally, its potential applications in areas such as anticancer and antibacterial therapies could be explored .

properties

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYKCOLUSSILBE-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Reactant of Route 2
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Reactant of Route 3
Reactant of Route 3
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Reactant of Route 4
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Reactant of Route 5
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.